(R)-(-)-2-Aminobutane functions as a crucial chiral auxiliary in organic synthesis. Chiral auxiliaries are temporary entities introduced into a reaction to control the stereochemistry of the product molecule. In simpler terms, they help control the 3D arrangement of atoms in the final product, ensuring the formation of a specific enantiomer.
(R)-(-)-2-Aminbutane finds application in numerous asymmetric reactions, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds. It is particularly useful due to its:
Several research studies have demonstrated the effectiveness of (R)-(-)-2-Aminobutane as a chiral auxiliary. For example, a study published in the Journal of the American Chemical Society describes its use in the asymmetric synthesis of β-hydroxy ketones with high enantioselectivity [].
(R)-(-)-2-Aminobutane also serves as a valuable tool for determining the enantiomeric excess (ee) of a chiral compound. Enantiomeric excess refers to the percentage of one enantiomer present in a mixture containing both forms.
(R)-(-)-2-Aminobutane can be derivatized with a racemic mixture (a 50:50 mixture of both enantiomers) of a chiral acid. The resulting mixture will then exhibit different physical properties, such as nuclear magnetic resonance (NMR) chemical shifts, depending on the ee of the original compound. By comparing these properties with standards, researchers can determine the ee of the unknown sample.
A research article published in Chirality details the application of (R)-(-)-2-Aminobutane for the determination of ee in various chiral alcohols [].
(R)-(-)-2-Aminobutane, also known as (R)-2-Butanamine, is a chiral amine with the molecular formula and a molecular weight of 73.14 g/mol. It exists as a colorless to light yellow liquid and has a boiling point of approximately 63 °C and a melting point of -105 °C . This compound is recognized for its significant role in pharmaceutical chemistry and organic synthesis, particularly as a chiral auxiliary, which is crucial for determining enantiomeric excess in various
(R)-(-)-2-Aminobutane is a flammable liquid with an irritating odor. It can cause skin and eye irritation upon contact and may be harmful if inhaled or ingested. Here are some specific safety concerns:
The biological activity of (R)-(-)-2-Aminobutane has been explored primarily in the context of its chiral nature, which influences its interactions with biological systems. As a chiral amine, it can exhibit different biological properties compared to its enantiomer. Its potential applications include:
Several methods exist for synthesizing (R)-(-)-2-Aminobutane:
(R)-(-)-2-Aminobutane shares structural similarities with several other amines derived from butane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Chiral | Unique Features |
---|---|---|---|
(R)-(-)-2-Aminobutane | C4H11N | Yes | Chiral amine used as an auxiliary |
n-Butylamine | C4H11N | No | Straight-chain amine without chirality |
tert-Butylamine | C4H11N | No | Branched structure; commonly used in industry |
Isobutylamine | C4H11N | No | Isomeric form; different properties |
Unlike n-butylamine and tert-butylamine, (R)-(-)-2-Aminobutane's chirality allows it to participate in asymmetric synthesis, making it particularly valuable in pharmaceutical applications.
(R)-(-)-2-Aminobutane, systematically named (2R)-butan-2-amine, is a chiral primary amine with the molecular formula C₄H₁₁N and a molecular weight of 73.14 grams per mole. The compound exists as a clear, colorless to light yellow liquid with distinctive physical and chemical properties that make it valuable for research applications. The Chemical Abstracts Service registry number for this enantiomer is 13250-12-9, distinguishing it from its racemic mixture and mirror image enantiomer.
The stereochemical configuration of (R)-(-)-2-Aminobutane is defined by the R-configuration at the second carbon atom, which bears the amino group. This chiral center creates the compound's optical activity, exhibiting a specific optical rotation of -7.5 degrees when measured neat at 19 degrees Celsius. The Simplified Molecular Input Line Entry System representation is CCC(C)N, while the more detailed stereochemical representation includes the specific configuration as CCC@@HN.
The physical properties of (R)-(-)-2-Aminobutane have been extensively characterized through multiple research studies. The compound demonstrates a density of 0.722 grams per milliliter at 25 degrees Celsius and maintains a refractive index of 1.393. The boiling point occurs at 63 degrees Celsius, while the melting point is recorded at -105 degrees Celsius. These properties are consistent across multiple analytical measurements and provide essential data for research applications.
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Weight | 73.14 | g/mol | |
Density | 0.722 | g/mL | |
Boiling Point | 63 | °C | |
Melting Point | -105 | °C | |
Refractive Index | 1.393 | - | |
Optical Rotation | -7.5 | degrees | |
Flash Point | -19 | °C |
(R)-(-)-2-Aminobutane exhibits complete miscibility with water, a property that significantly influences its applications in aqueous reaction systems. The compound demonstrates basic properties with a predicted pKa value of 10.74, consistent with its classification as a primary alkylamine. The basic nature of the compound results in a pH of 12.3 in aqueous solution, indicating strong alkaline character.
The compound shows sensitivity to air and light, requiring careful storage conditions to maintain its chemical integrity. It demonstrates incompatibility with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide. These chemical sensitivities must be considered in research applications and storage protocols to ensure compound stability and experimental reproducibility.
The story of (R)-(-)-2-aminobutane is inextricably linked to the broader evolution of asymmetric synthesis. Early work in the 1960s-1970s established chiral phosphine ligands for transition metal catalysis, with Knowles' pioneering asymmetric hydrogenation of enamines using rhodium-DIPAMP complexes laying groundwork for later amine syntheses [3]. By the 1980s, researchers recognized the need for simple chiral amines to test emerging catalytic systems, with 2-aminobutane's compact structure (one stereocenter, minimal steric bulk) making it an ideal probe molecule.
A 1994 breakthrough came through Buchwald's titanocene-catalyzed asymmetric hydrogenation of cyclic N-alkyl imines, demonstrating that even simple amines could be synthesized with >99% enantiomeric excess (ee) [1]. This methodology was subsequently applied to acyclic systems like 2-aminobutane precursors. The 2010s saw iridium catalysts with P-stereogenic ligands achieve unprecedented activity, reducing N-aryl imines to chiral amines at 0.1 mol% catalyst loadings [1] [3]. Throughout these developments, 2-aminobutane served as a benchmark for comparing catalytic efficiency across metal centers (Rh, Ir, Ru) and ligand architectures.
(R)-(-)-2-aminobutane's synthesis via asymmetric hydrogenation has driven key advances in catalyst design. Rhodium complexes with DuPhos ligands achieve 98% ee in the hydrogenation of N-(1-phenylvinyl)butan-2-imine, while iridium catalysts using LalithPhos ligands enable complete conversion within 1 hour at 50 bar H₂ [1] [3]. The compound's small size challenges stereocontrol – successful systems must overcome unfavorable entropy factors, making it a rigorous test for new catalysts.
Transaminases have been engineered to accept 2-aminobutane precursors, with Aspergillus niger monoamine oxidase (MAO-AN) enabling dynamic kinetic resolution of racemic mixtures. Coupled with amine transaminase ATA-117, this system achieves >99% ee through stereoinversion pathways [2]. The reaction's scalability (demonstrated at 100g scale) highlights 2-aminobutane's role in developing industrially viable biocatalysis.
Comparative studies using 2-aminobutane derivatives reveal how substituents influence stereoselectivity:
Catalyst System | Substrate | ee (%) |
---|---|---|
Rh-Cyphos | N-Benzyl derivative | 92 |
Ir-LalithPhos | N-(2-naphthyl) | 99 |
Ru-BINAP | N-(4-CF₃Ph) | 85 |
The consistent high ee with Ir systems demonstrates ligand robustness, while electron-withdrawing groups (CF₃) reduce selectivity in Ru catalysis – insights critical for pharmaceutical amine synthesis.
In supercritical CO₂ media, 2-aminobutane hydrogenation shows inverted temperature dependence – increasing from -20°C to 50°C improves ee from 75% to 94% due to changes in transition state ordering [3]. This counterintuitive behavior, first observed with 2-aminobutane, has guided solvent engineering for temperature-sensitive substrates.
The Bode group's hydroxamic acid catalysts resolve racemic 2-aminobutane via kinetic resolution (s = 12-15) [4]. Polymer-supported variants allow reagent recycling – critical for sustainable production. When coupled with imine reductases, these systems achieve 99% ee through stereoconvergent pathways [2].
Recent work integrates amine dehydrogenases (AmDHs) with glucose dehydrogenases (GDHs) for cofactor recycling:
This system produces (R)-(-)-2-aminobutane at 90% yield with 99.5% ee, demonstrating scalability for chiral amine production [2] [4].
Transaminase-catalyzed synthesis represents one of the most promising approaches for the stereoselective production of (R)-(-)-2-aminobutane. This biocatalytic methodology offers exceptional enantioselectivity and operates under mild reaction conditions [1] [2] [3]. The process involves the enzymatic transfer of an amino group from a donor amine to 2-butanone, yielding the desired chiral amine product.
Two particularly notable transaminase systems have been identified for this application: the S-selective transaminase from Halomonas elongata (HEwT) and the R-selective transaminase from Johnson Matthey (RTA-X43) [2] [3]. Through strategic protein engineering, including site-directed mutagenesis, the enantioselectivity of HEwT was enhanced from 45% to greater than 99.5% enantiomeric excess through a single point mutation [2]. The optimized reaction conditions typically involve aqueous phosphate buffer at pH 7.5, temperature of 28°C, and substrate concentrations of 70 mM [2].
The continuous-flow implementation of this methodology has demonstrated remarkable efficiency, with both enantiomers synthesized on multigram scales [2]. The space-time yields achieved were 43.8 µmol mL⁻¹ h⁻¹ for (R)-2-aminobutane and 49.4 µmol mL⁻¹ h⁻¹ for (S)-2-aminobutane in continuous-flow systems [4]. The atom economy of the process was calculated to be 56%, with E-factors of 55 and 48 for the synthesis of (R)-2-aminobutane and (S)-2-aminobutane, respectively [2].
Amine dehydrogenases provide an alternative enzymatic route for the direct reductive amination of ketones to primary amines using ammonia as the nitrogen source [5] [6]. This approach offers advantages in terms of substrate scope and cofactor requirements, utilizing NAD(P)H as the reducing agent.
The Msme amine dehydrogenase has demonstrated particular effectiveness for the synthesis of (S)-butan-2-amine, achieving conversions up to 97.1% at 50 mM substrate concentration [5]. The enzyme exhibits moderate to high enantioselectivity, with 93.6% enantiomeric excess for (S)-butan-2-amine [5]. Semi-preparative scale experiments have been successfully performed at 150 mM substrate concentrations, demonstrating the scalability of this approach [5].
The reaction conditions for amine dehydrogenase synthesis typically involve ammonium formate buffer at pH 9.0, temperatures of 30°C, and the use of glucose-glucose dehydrogenase NADP⁺ recycling systems [5]. The substrate tolerance extends to various small alkyl and hydroxylated ketones, providing flexibility in substrate selection [5].
Enzymatic resolution using lipases represents a classical approach for obtaining optically pure (R)-(-)-2-aminobutane from racemic mixtures . This methodology relies on the differential reaction rates of enzyme-catalyzed acylation between the two enantiomers of the racemic substrate.
The process typically involves the use of lipases under mild conditions, achieving high selectivity with enantiomeric excesses exceeding 99% . However, the inherent limitation of resolution processes is the theoretical maximum yield of 50% for each enantiomer, making this approach less atom-efficient compared to asymmetric synthesis methods .
Asymmetric hydrogenation represents a powerful method for the stereoselective synthesis of (R)-(-)-2-aminobutane from prochiral imine precursors [8]. This approach utilizes chiral transition metal catalysts, particularly rhodium and ruthenium complexes with chiral phosphine ligands such as BINAP.
The Ru-BINAP catalytic system has proven particularly effective for the asymmetric hydrogenation of imine substrates, achieving high enantioselectivities (90-95% ee) and excellent yields (85-95%) [8]. The reaction conditions typically involve hydrogen pressures of 1-5 atmospheres, temperatures of 25-50°C, and methanol as the solvent [8]. The mechanism involves the formation of a chiral catalyst-substrate complex, followed by the stereoselective delivery of hydrogen to generate the desired enantiomer [8].
The scalability of asymmetric hydrogenation has been demonstrated in industrial applications, with multikilogram-scale productions achieving >99% enantiomeric excess [9]. The process benefits from the use of hydrogen gas as a clean reductant and the potential for catalyst recovery and reuse [8].
Reductive amination offers a versatile approach for the synthesis of (R)-(-)-2-aminobutane through the condensation of 2-butanone with ammonia, followed by in situ reduction of the resulting imine [10] [11]. This methodology provides a direct route to the target compound without the need for pre-formed imine substrates.
The process typically employs sodium cyanoborohydride as the reducing agent in aqueous or mixed solvent systems [10]. Reaction conditions involve mild temperatures (25°C) and can be carried out at atmospheric pressure [10]. The enantiomeric excess achieved through this approach ranges from 85-95%, with yields typically between 70-90% [10].
The versatility of reductive amination allows for the use of various amine sources and reducing agents, providing flexibility in process optimization [10]. The methodology has found widespread application in pharmaceutical synthesis due to its operational simplicity and broad substrate scope [11].
The catalytic reduction of 2-nitrobutane provides a straightforward route to (R)-(-)-2-aminobutane, although this approach typically yields racemic products requiring subsequent resolution [12]. The process involves the use of heterogeneous catalysts, commonly palladium on carbon, under hydrogen atmosphere.
The reaction conditions involve temperatures of 25-50°C and hydrogen pressures of 1-5 atmospheres . The process achieves high conversion rates (85-95%) and operates under relatively mild conditions . However, the lack of inherent stereoselectivity necessitates additional resolution steps to obtain the desired enantiomer .
Recent advances in biocatalytic nitro reduction have demonstrated the potential for improved selectivity using engineered hydrogenases [12]. These systems can operate under atmospheric hydrogen pressure and show tolerance to various functional groups [12].
The Mitsunobu reaction provides a unique approach for the synthesis of (R)-(-)-2-aminobutane through the stereoselective transformation of 2-aminobutanol [13]. This methodology is particularly valuable for its ability to achieve stereochemical inversion, converting (S)-2-aminobutanol to (R)-2-aminobutane.
The reaction involves the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as reagents [13]. The process typically operates at room temperature in tetrahydrofuran as solvent, achieving enantiomeric excesses of 95-99% [13]. The mechanism involves the formation of a phosphonium intermediate, followed by nucleophilic attack with inversion of configuration [13].
The Mitsunobu reaction has found extensive application in organic synthesis due to its reliability and the predictable stereochemical outcome [13]. However, the methodology requires careful optimization of reaction conditions and can be sensitive to substrate structure [13].
Classical optical resolution using tartaric acid derivatives represents a well-established method for the separation of racemic 2-aminobutane [14] [15]. This approach involves the formation of diastereomeric salts through acid-base interactions, followed by selective crystallization.
The process typically employs L-(+)-tartaric acid or D-(-)-tartaric acid as resolving agents, with the resolution conducted at room temperature over 20-30 hours [14]. The resulting diastereomeric salts exhibit different solubilities, allowing for separation through fractional crystallization [14]. The liberated enantiomers can achieve enantiomeric excesses of 90-95% with yields of 51-61% [14].
The methodology benefits from the use of inexpensive, readily available resolving agents and operates under mild conditions [14]. However, the inherent limitation of 50% maximum theoretical yield for each enantiomer represents a significant drawback in terms of atom economy [14].
Continuous flow synthesis has emerged as a promising approach for the scalable production of (R)-(-)-2-aminobutane, offering advantages in terms of process control, safety, and efficiency [2] [16]. The implementation of continuous flow systems allows for precise control of reaction parameters, including temperature, pressure, and residence time.
The continuous flow synthesis of 2-aminobutane using immobilized transaminases has demonstrated exceptional performance, with both enantiomers synthesized on multigram scales [2]. The system achieved space-time yields of 43.8 µmol mL⁻¹ h⁻¹ for (R)-2-aminobutane and 49.4 µmol mL⁻¹ h⁻¹ for (S)-2-aminobutane [4]. The feasibility of product isolation by distillation without organic solvents has been demonstrated, using only water as the process medium [2].
The advantages of continuous flow synthesis include improved heat and mass transfer, reduced reaction times, and enhanced safety through the use of smaller reaction volumes [16]. The technology is particularly well-suited for enzymatic processes, where precise control of reaction conditions is crucial for maintaining enzyme activity and selectivity [16].
The scale-up of (R)-(-)-2-aminobutane synthesis from laboratory to industrial scales requires careful consideration of various parameters, including reaction temperature, pressure, substrate loading, and catalyst requirements [17] [18]. Industrial processes typically operate at higher substrate loadings (100-200 g/L) compared to laboratory scales (5-20 g/L), necessitating optimization of heat and mass transfer characteristics.
The space-time yield increases significantly with scale, from 0.5-2.0 g/L/h at laboratory scale to 10-25 g/L/h at industrial scale [17]. However, this improvement often comes at the cost of reduced conversion rates (75-90% industrial vs. 85-95% laboratory) and decreased enantiomeric excess (85-95% industrial vs. 90-99% laboratory) [17].
Industrial production of secondary amines, including 2-aminobutane, commonly employs catalytic amination processes using fixed-bed reactors with nickel-based catalysts [18]. The process conditions typically involve temperatures of 115-160°C, pressures of 1-4 MPa, and continuous operation with high space velocities [18]. The industrial methods achieve yields of 90-99% with selectivities of 85-95% [18].
The environmental impact and economic viability of (R)-(-)-2-aminobutane synthesis are critical factors in process selection and optimization. Biocatalytic approaches generally offer superior environmental profiles due to their operation under mild conditions and the use of renewable feedstocks [5] [6].
The E-factor calculations for transaminase-catalyzed synthesis indicate values of 48-55, which are competitive with traditional chemical processes [2]. The atom economy of 56% for the biocatalytic process compares favorably with multi-step chemical syntheses [2]. Additionally, the use of water as the primary solvent and the potential for enzyme recycling contribute to the environmental sustainability of enzymatic approaches [2].
Flammable;Corrosive;Irritant;Environmental Hazard